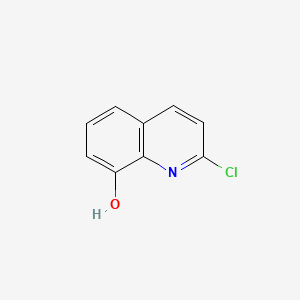

2-Chloroquinolin-8-ol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-chloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUFDBQIXGQAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40298166 | |

| Record name | 2-chloroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31568-91-9 | |

| Record name | 31568-91-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Selective Synthesis of 2-Chloroquinolin-8-ol

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

This document provides a comprehensive technical overview for the synthesis of 2-Chloroquinolin-8-ol from its precursor, 2,8-quinolinediol. As a senior application scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify methodological choices, and provide a framework for troubleshooting and optimization. The protocols and insights contained herein are designed to be self-validating, grounded in established chemical literature to ensure reliability and reproducibility in a research and development setting.

Strategic Overview: The Importance of this compound

8-Hydroxyquinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including antiviral, antibacterial, and anticancer properties[1][2]. The introduction of a chlorine atom at the 2-position of the quinoline ring modulates the electronic and lipophilic properties of the molecule, often enhancing its therapeutic potential or providing a reactive handle for further chemical modification[3]. The selective conversion of 2,8-quinolinediol to this compound is a key transformation that requires careful control to modify the 2-position while preserving the critical 8-hydroxyl group, which is often essential for the compound's chelating and biological functions[1][2].

This guide focuses on a robust and widely-used method employing thionyl chloride (SOCl₂) in conjunction with N,N-dimethylformamide (DMF) to achieve this selective chlorination.

The Chemistry of Selective Chlorination

The conversion of a hydroxyl group on an aromatic ring to a chlorine atom is not a trivial substitution. In the case of 2,8-quinolinediol, the challenge lies in differentiating between the two hydroxyl groups. The selectivity of the reaction for the 2-position is rooted in the unique electronic nature of the quinoline scaffold.

The Tautomeric Nature of the Substrate

The 2-hydroxyquinoline moiety exists in a tautomeric equilibrium with its amide form, quinolin-2(1H)-one. This equilibrium strongly favors the amide form, where the proton resides on the nitrogen atom. This is a crucial distinction from the 8-hydroxyl group, which has a more standard phenolic character.

The Role of the Vilsmeier Reagent

The combination of thionyl chloride (SOCl₂) and N,N-dimethylformamide (DMF) does not act directly. Instead, they react to form a highly electrophilic species known as the Vilsmeier reagent, chloro(dimethylamino)methylium chloride.

Caption: Figure 1. Formation of the Vilsmeier Reagent.

This reagent is the active chlorinating agent in the reaction. The oxygen of the quinolin-2(1H)-one tautomer is nucleophilic and attacks the Vilsmeier reagent. The subsequent collapse of the intermediate and elimination of DMF results in the desired 2-chloroquinoline product. The phenolic 8-hydroxyl group is significantly less nucleophilic and does not readily react under these conditions, thus ensuring high selectivity.

Experimental Protocol: Synthesis of this compound

This section details a field-proven, step-by-step methodology for the synthesis, adapted from established procedures[4].

Reagent and Materials Summary

Proper planning requires a clear overview of all necessary components. The following table summarizes the key reagents for this synthesis.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 2,8-Quinolinediol | 161.16 | 2.00 g | 12.4 | 1.0 |

| N,N-Dimethylformamide | 73.09 | 20 mL | - | Solvent |

| Thionyl Chloride | 118.97 | 7.12 mL (2 x 3.56 mL) | 99.2 (total) | 8.0 |

| Ethyl Acetate | 88.11 | As needed | - | Extraction |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying Agent |

| Silica Gel | - | As needed | - | Chromatography |

Step-by-Step Synthesis Workflow

The following diagram and detailed steps outline the complete experimental procedure from reaction setup to initial product isolation.

Caption: Figure 2. Experimental Workflow Diagram.

Detailed Procedure:

-

Initial Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 2.00 g (12.4 mmol) of 2,8-quinolinediol in 20 mL of N,N-dimethylformamide (DMF)[4].

-

Cooling: Place the flask in an ice-water bath to cool the suspension under active stirring.

-

First Reagent Addition: Slowly add 3.56 mL (49.6 mmol) of thionyl chloride dropwise to the cooled suspension. Maintain cooling to manage any exotherm[4]. Causality Note: This initial, cooled addition allows for the controlled formation of the Vilsmeier reagent and prevents runaway reactions.

-

Initial Reaction Phase: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours[4].

-

Second Reagent Addition: Add another 3.56 mL (49.6 mmol) of thionyl chloride to the reaction mixture[4].

-

Heating Phase: Heat the reaction mixture to 50°C and continue stirring for an additional 3.5 hours[4]. Causality Note: The staged addition and subsequent heating ensure the reaction goes to completion. The higher temperature provides the necessary activation energy for the chlorination step after the Vilsmeier reagent has fully formed.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction solution into a beaker containing a substantial amount of ice water to quench any remaining thionyl chloride[4].

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction two to three times to ensure complete recovery.

-

Washing: Combine the organic extracts and wash them with water to remove any residual DMF and salts.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product[4].

Purification and Characterization

The crude product obtained is typically a solid residue that requires purification to remove unreacted starting material and any side products.

Purification by Column Chromatography

The recommended method for purification is silica gel column chromatography[4].

-

Stationary Phase: Silica gel (standard 230-400 mesh).

-

Mobile Phase (Eluent): A mixture of ethyl acetate and hexane is effective. A starting ratio of 1:20 (Ethyl Acetate:Hexane) has been reported to be successful[4]. The polarity can be gradually increased if necessary.

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Adsorb it onto a small amount of silica gel and dry it. Load this dry powder onto the top of the prepared column. Elute the column with the mobile phase, collecting fractions and monitoring them by Thin Layer Chromatography (TLC) to identify and combine those containing the pure product.

Product Characterization

The purified product should be characterized to confirm its identity and purity.

-

Appearance: A pale yellow solid[4].

-

Yield: A yield of approximately 77% (1.72 g) can be expected under optimal conditions[4].

-

Melting Point: 79-80 °C[4].

-

Mass Spectrometry: APCI-MS m/z should show peaks at 180 and 182 in an approximate 3:1 ratio, corresponding to [M+H]⁺ for the ³⁵Cl and ³⁷Cl isotopes, respectively[4].

Troubleshooting and Safety Considerations

| Potential Issue | Likely Cause | Recommended Solution |

| Incomplete Reaction | Insufficient reaction time or temperature; degraded thionyl chloride. | Increase stirring time at 50°C. Ensure thionyl chloride is fresh and handled under anhydrous conditions. |

| Low Yield | Inefficient extraction; loss during chromatography. | Perform multiple extractions. Carefully monitor fractions during chromatography to avoid discarding product. |

| Dark-colored Product | Side reactions or decomposition due to excessive heat. | Ensure the reaction temperature does not exceed 50°C. Perform the work-up promptly after the reaction is complete. |

Safety Precautions

-

Thionyl Chloride: Is highly corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic gases (SO₂ and HCl). Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

-

N,N-Dimethylformamide (DMF): Is a skin and eye irritant and can be absorbed through the skin. Handle with gloves and appropriate eye protection.

-

Work-up: The quenching step is exothermic and releases acidic gases. Perform this step slowly and in a fume hood.

References

-

Xu, F., Merkley, A., Yu, D., & Zhan, J. (2016). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. DigitalCommons@USU. Retrieved from [Link]

-

Al-Mulla, A. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 22(8), 1354. Retrieved from [Link]

-

Fetzner, S. (1993). Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. FEMS Microbiology Letters, 112(2), 151-157. Retrieved from [Link]

-

Abbasi, M., et al. (2017). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Retrieved from [Link]

-

Xu, F., Merkley, A., Yu, D., & Zhan, J. (2016). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. Tetrahedron Letters. Retrieved from [Link]

-

Fetzner, S. (1993). Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. FEMS Microbiology Letters. Retrieved from [Link]

-

Suliman, F. O., Al-Busafi, S. N., Al-Risi, M., & Al-Badi, K. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Retrieved from [Link]

-

Wang, Y., et al. (2020). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI. Retrieved from [Link]

-

Khattak, I., et al. (1998). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific and Industrial Research. Retrieved from [Link]

-

Cox, C. D., et al. (2004). Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 2. Bioorganic & Medicinal Chemistry Letters, 14(19), 4879-4882. Retrieved from [Link]

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

physicochemical properties of 2-Chloroquinolin-8-ol

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloroquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Foreword: Understanding the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2][3] Within this class, 8-hydroxyquinolines are particularly noteworthy for their potent metal-chelating properties, a characteristic that underpins their diverse applications, from antiseptic agents to components in organic light-emitting diodes (OLEDs).[4][5] This guide focuses on a specific, synthetically valuable derivative: This compound . The introduction of a chlorine atom at the 2-position significantly modulates the electronic properties and reactivity of the quinoline core, making it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[2] This document serves as a comprehensive technical resource, detailing the core , the experimental rationale for their determination, and their implications for research and development.

Core Molecular and Physical Properties

A foundational understanding of a compound begins with its fundamental properties. These values are critical for everything from reaction stoichiometry and solvent selection to predicting physiological absorption and distribution. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 31568-91-9 | Echemi, PubChem[6][7] |

| Molecular Formula | C₉H₆ClNO | PubChem[6] |

| Molecular Weight | 179.60 g/mol | PubChem[6] |

| Appearance | Pale yellow solid | ChemicalBook[8] |

| Melting Point | 63-64 °C | Echemi, ChemicalBook[7][9] |

| Boiling Point | 342.1 °C at 760 mmHg (Predicted) | Echemi, ChemicalBook[7][9] |

| Density | ~1.41 g/cm³ (Predicted) | Echemi, ChemicalBook[7][9] |

| InChIKey | HNUFDBQIXGQAEX-UHFFFAOYSA-N | PubChem[6] |

| SMILES | C1=CC2=C(C(=C1)O)N=C(C=C2)Cl | PubChem[6] |

Structural Elucidation and Spectroscopic Profile

Confirming the identity and purity of a compound is the most critical step in any research workflow. Spectroscopic methods provide a detailed fingerprint of the molecular structure.

Molecular Structure

The structure of this compound, featuring a quinoline ring system substituted with a hydroxyl group at position 8 and a chlorine atom at position 2, is the primary determinant of its chemical behavior.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[10] The electron-withdrawing nature of the chlorine atom at C2 and the nitrogen at N1, combined with the electron-donating hydroxyl group at C8, creates a distinct and predictable pattern of chemical shifts for the aromatic protons.

-

¹H NMR: The spectrum is expected to show five distinct signals in the aromatic region (typically 6.5-8.5 ppm). The protons on the carbocyclic ring (H5, H6, H7) will be influenced by the hydroxyl group, while the protons on the heterocyclic ring (H3, H4) will be deshielded by the adjacent nitrogen and chlorine atoms.

-

¹³C NMR: Nine carbon signals are expected. The C2 and C8 carbons, directly attached to the electronegative chlorine and oxygen atoms, will be significantly shifted downfield.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the final solution height is adequate for the spectrometer used (typically ~4 cm).

-

Instrumentation: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

For ¹H NMR, a standard single-pulse experiment is sufficient.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to obtain singlet peaks for each carbon.

-

Expert Tip: For unambiguous assignment, 2D NMR experiments such as COSY (proton-proton correlation) and HSQC (proton-carbon correlation) are highly recommended.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the quinoline ring gives rise to strong absorptions in the UV region.

-

Expected Transitions: The spectrum will be dominated by π→π* transitions characteristic of the aromatic system. The presence of non-bonding electrons on the nitrogen and oxygen atoms also allows for weaker n→π* transitions.[11]

-

Solvatochromism and pH Effects: The position of the absorption maximum (λmax) is sensitive to the solvent environment.[12] Furthermore, the protonation state of the phenolic hydroxyl group is pH-dependent, leading to significant shifts in the UV-Vis spectrum as the pH changes. This property is the basis for spectrophotometric pKa determination.

-

Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).

-

Working Solution: Dilute the stock solution to a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units). This typically corresponds to a concentration in the low micromolar (µM) range.

-

Blanking: Use a cuvette filled with the pure solvent to zero the spectrophotometer (set the baseline).

-

Measurement: Replace the blank cuvette with the sample cuvette and scan a range from approximately 200 to 500 nm to record the absorption spectrum.

Solubility and Acidity: The Keys to Application

The solubility and acidity (pKa) of this compound are paramount properties that dictate its behavior in biological systems and analytical assays.

Solubility Profile

-

Aqueous Solubility: Like its parent, 8-hydroxyquinoline, this compound has limited solubility in water due to its predominantly hydrophobic aromatic structure.[13][14]

-

Organic Solvents: It is generally soluble in polar organic solvents such as ethanol, methanol, and DMSO.[13]

-

pH Dependence: The solubility in aqueous media is highly dependent on pH. In basic solutions (pH > pKa), the phenolic hydroxyl group deprotonates to form the more soluble phenoxide anion. Conversely, in strongly acidic solutions, the quinoline nitrogen can be protonated, also increasing solubility.

-

Equilibration: Add an excess amount of solid this compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline) in a sealed vial.

-

Agitation: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter to remove any remaining particulates.

-

Quantification: Analyze the concentration of the compound in the clear filtrate using a calibrated analytical method, such as HPLC or UV-Vis spectroscopy.

Acidity (pKa)

The pKa value quantifies the acidity of the phenolic hydroxyl group. For 8-hydroxyquinoline, the pKa is approximately 9.9.[4] The electron-withdrawing chloro-substituent at the 2-position is expected to slightly lower this value, making this compound a slightly stronger acid than its parent compound. This pKa is crucial as it determines the pH range over which the molecule exists in its neutral or anionic form, directly impacting its metal-chelating ability and biological membrane permeability.

Caption: General workflow for physicochemical characterization.

Synthesis and Chemical Reactivity

Understanding the synthesis of this compound provides insight into potential impurities and its inherent reactivity.

Synthetic Pathway

A common laboratory-scale synthesis involves the chlorination of 2,8-quinolinediol. This transformation is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) in the presence of a catalyst such as N,N-dimethylformamide (DMF).[8] The reaction proceeds by converting the hydroxyl group at the 2-position into a chloro group while leaving the more sterically hindered and less reactive phenolic hydroxyl at the 8-position intact.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. This compound | C9H6ClNO | CID 274878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound CAS#: 31568-91-9 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. solubilityofthings.com [solubilityofthings.com]

2-Chloroquinolin-8-ol IUPAC name and CAS number

An In-Depth Technical Guide to 2-Chloroquinolin-8-ol

Introduction

For researchers and scientists engaged in medicinal chemistry and drug development, the quinoline scaffold represents a "privileged structure" due to its prevalence in a wide array of biologically active compounds. The strategic functionalization of this heterocyclic system allows for the fine-tuning of pharmacological properties. This guide provides a detailed technical overview of this compound, a key intermediate whose distinct substitution pattern—a chlorine atom at the C2 position and a hydroxyl group at the C8 position—offers unique reactivity and potential for creating novel therapeutic agents. We will delve into its fundamental chemical identity, synthesis, physicochemical properties, and safety protocols, providing a comprehensive resource for its application in the laboratory.

Chemical Identity and Nomenclature

The precise identification of a chemical compound is foundational for all scientific research, ensuring reproducibility and accurate communication. This compound is systematically identified by its IUPAC name and its universally recognized CAS number.

The IUPAC name, This compound , is derived from the parent heterocycle, quinoline, with substituents indicated by their respective locants.[1][2] The Chemical Abstracts Service (CAS) has assigned the number 31568-91-9 to this specific compound, which serves as a unique identifier across all major chemical databases and supplier catalogs.[1][2][3][4][5][6]

Caption: Chemical structure of this compound.

A summary of its key identifiers is presented in the table below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 31568-91-9 | [1][2][3][4][5] |

| Molecular Formula | C₉H₆ClNO | [3][5] |

| InChI Key | HNUFDBQIXGQAEX-UHFFFAOYSA-N | [1][2][3] |

| Synonyms | 2-Chloro-8-quinolinol, 2-Chloro-8-hydroxyquinoline, 8-hydroxy-2-chloroquinoline | [3][5] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical reactions. These properties dictate its solubility, stability, and reactivity. The compound typically presents as a solid at room temperature.[1]

| Property | Value | Source(s) |

| Molecular Weight | 179.61 g/mol | [1] |

| Melting Point | 63-64 °C | [3][7] |

| Boiling Point | 342.1 °C at 760 mmHg | [3] |

| Density | 1.4 g/cm³ | [3] |

| XLogP3 | 2.8 | [2][3] |

| Appearance | Solid | [1] |

The XLogP3 value suggests a moderate level of lipophilicity, which is an important parameter in drug design for predicting membrane permeability.

Synthesis Protocol

The synthesis of this compound can be effectively achieved from 2,8-Quinolinediol. The causality behind this experimental choice lies in the selective chlorination of the hydroxyl group at the C2 position, which is more susceptible to nucleophilic substitution when activated. The use of thionyl chloride (SOCl₂) in the presence of N,N-dimethylformamide (DMF) is a standard and efficient method for this transformation. DMF acts as a catalyst, forming a Vilsmeier-Haack reagent intermediate which facilitates the chlorination.

Experimental Protocol: Synthesis from 2,8-Quinolinediol

This protocol is adapted from established procedures for the chlorination of quinolinols.[8]

Materials:

-

2,8-Quinolinediol

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Ice bath

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: Suspend 2,8-quinolinediol (1.0 eq) in N,N-dimethylformamide in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension in an ice bath.

-

First Reagent Addition: Slowly add thionyl chloride (4.0 eq) dropwise to the cooled and stirring suspension. This exothermic reaction must be controlled to prevent side reactions.

-

Initial Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Second Reagent Addition & Heating: Add another portion of thionyl chloride (4.0 eq) and raise the temperature to 50 °C. Continue stirring for an additional 3.5 hours to drive the reaction to completion.

-

Workup: After cooling the reaction mixture back to room temperature, pour it carefully into ice water to quench the excess thionyl chloride.

-

Extraction: Extract the aqueous mixture with ethyl acetate. The organic phase will contain the desired product.

-

Washing and Drying: Wash the combined organic layers with water to remove residual DMF and other water-soluble impurities. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure to remove the solvent. Purify the resulting residue by silica gel column chromatography, typically using an ethyl acetate/hexane gradient (e.g., 1:20) to isolate the pure 2-chloro-8-hydroxyquinoline.[8]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

While this compound is primarily a research chemical and building block, its structural motifs are of significant interest to drug development professionals.[5] The quinoline core is central to numerous pharmaceuticals, most notably antimalarials like chloroquine.[9] The 8-hydroxyquinoline (8-HQ) moiety is a well-known chelating agent and has been incorporated into compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[10][11][12]

The strategic placement of a reactive chlorine atom at the C2 position and a hydroxyl group at the C8 position makes this compound a versatile precursor for library synthesis:

-

Nucleophilic Aromatic Substitution: The chlorine at C2 is susceptible to displacement by various nucleophiles (amines, thiols, alcohols), allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR).

-

Modification of the Hydroxyl Group: The C8 hydroxyl group can be etherified or esterified, providing another site for molecular modification to optimize pharmacokinetic or pharmacodynamic properties.[13][14]

This dual functionality enables the creation of complex derivatives for screening against various therapeutic targets, from infectious diseases to oncology.[10][11]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

Hazard Identification: Based on available safety data, the compound is associated with the following hazard statements:

Recommended Precautions and Handling:

-

Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3][15]

-

Wear suitable personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][15]

-

Avoid contact with skin and eyes.[3] In case of contact, rinse thoroughly with water.[16][17]

-

Prevent fire caused by electrostatic discharge by using non-sparking tools.[3]

Storage Conditions:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[3][17]

-

For long-term stability, storage under an inert atmosphere at 2-8°C is recommended.[1][5]

-

Store away from incompatible materials and foodstuff containers.[3]

References

- 1. This compound | 31568-91-9 [sigmaaldrich.com]

- 2. This compound | C9H6ClNO | CID 274878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | 31568-91-9 [sigmaaldrich.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 31568-91-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. This compound CAS#: 31568-91-9 [chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. 8-chloroquinolin-2(1H)-one (23981-25-1) for sale [vulcanchem.com]

- 11. mdpi.com [mdpi.com]

- 12. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 8-Chloroquinolin-5-ol | 16026-85-0 | Benchchem [benchchem.com]

- 15. aksci.com [aksci.com]

- 16. mmbio.byu.edu [mmbio.byu.edu]

- 17. fishersci.com [fishersci.com]

molecular structure and characterization of 2-Chloroquinolin-8-ol

An In-Depth Technical Guide to the Molecular Structure and Characterization of 2-Chloroquinolin-8-ol

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and multifaceted characterization of this compound (CAS No: 31568-91-9).[1][2] As a key heterocyclic scaffold, quinoline derivatives are paramount in medicinal chemistry and materials science, demonstrating a wide array of biological activities including anticancer and antimalarial properties.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the analytical techniques used to confirm the identity, purity, and structural intricacies of this compound. We will delve into the causality behind experimental choices, presenting field-proven insights into spectroscopic analysis, X-ray crystallography, and computational chemistry, thereby providing a self-validating framework for its investigation.

Molecular Structure and Physicochemical Properties

This compound is a substituted bicyclic aromatic heterocycle. The core structure consists of a pyridine ring fused to a phenol, with a chlorine atom at the C2 position of the pyridine ring and a hydroxyl group at the C8 position of the benzene ring.[1] This specific arrangement of functional groups dictates its chemical reactivity, potential for hydrogen bonding, and its utility as a ligand for metal chelation.

The fundamental properties of this compound are summarized below. This data is critical for handling, storage, and designing subsequent experimental work such as solubility studies and formulation development.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 31568-91-9 | PubChem[1] |

| Molecular Formula | C₉H₆ClNO | PubChem[1] |

| Molecular Weight | 179.61 g/mol | Sigma-Aldrich |

| Appearance | Pale-yellow to yellow-brown solid | Sigma-Aldrich[6] |

| Melting Point | 63-64 °C | ChemicalBook[7] |

| Boiling Point (Predicted) | 342.1±22.0 °C | ChemicalBook[7] |

| Density (Predicted) | 1.412±0.06 g/cm³ | ChemicalBook[7] |

| XLogP3 (Computed) | 2.8 | PubChem[1] |

| InChIKey | HNUFDBQIXGQAEX-UHFFFAOYSA-N | Sigma-Aldrich |

| Storage Temperature | 2-8°C, Inert atmosphere | Sigma-Aldrich |

Synthesis of this compound

The synthesis of this compound is commonly achieved via the chlorination of a quinolinediol precursor. The choice of a potent chlorinating agent like thionyl chloride (SOCl₂) in the presence of a catalyst and solvent such as N,N-dimethylformamide (DMF) is crucial for efficiently replacing the hydroxyl group at the 2-position with a chlorine atom.[8] DMF acts not only as a solvent but also forms the Vilsmeier-Haack reagent in situ with thionyl chloride, which is the active electrophile in this transformation.

Experimental Protocol: Synthesis from 2,8-Quinolinediol[9]

This protocol describes a robust method for synthesizing this compound, yielding a pale yellow solid.

-

Reagent Preparation: Suspend 2,8-quinolinediol (2.00 g, 12.4 mmol) in N,N-dimethylformamide (20 ml).

-

Initial Chlorination: Place the suspension in an ice bath to cool. Add thionyl chloride (3.56 ml, 49.6 mmol) dropwise while stirring. The dropwise addition under cooling is a critical step to control the exothermic reaction.

-

Room Temperature Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. This allows the initial reaction to proceed to completion.

-

Secondary Chlorination and Heating: Add a second portion of thionyl chloride (3.56 ml, 49.6 mmol) and raise the temperature to 50 °C. Continue stirring for an additional 3.5 hours. The elevated temperature and excess reagent ensure the conversion of any remaining starting material.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice water to quench the excess thionyl chloride.

-

Extraction: Extract the aqueous mixture with ethyl acetate. The organic phase will contain the desired product.

-

Washing and Drying: Wash the organic phase with water to remove residual DMF and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure to remove the solvent. Purify the resulting residue using silica gel column chromatography (eluent: ethyl acetate/hexane = 1/20) to afford pure 2-chloro-8-hydroxyquinoline.[8] A typical yield for this procedure is around 77%.[8]

Visualization: Synthesis Workflow

Caption: A step-by-step workflow for the synthesis of this compound.

Comprehensive Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation of this compound. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the quinoline ring system will appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic currents. The coupling patterns (doublets, triplets, or doublets of doublets) will reveal the connectivity between adjacent protons. The hydroxyl proton (-OH) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.[1] The carbon attached to the electronegative chlorine (C2) and oxygen (C8) atoms will be significantly downfield. For example, in related quinoline structures, carbons attached to halogens or oxygen appear in the 140-160 ppm range.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group. The broadness is due to hydrogen bonding.

-

C-H Aromatic Stretch: Sharp peaks will appear just above 3000 cm⁻¹.

-

C=N and C=C Aromatic Stretch: Strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the quinoline ring system.

-

C-O Stretch: A peak in the 1200-1300 cm⁻¹ range indicates the C-O bond of the phenol.

-

C-Cl Stretch: A signal in the fingerprint region, typically around 700-800 cm⁻¹, can be attributed to the C-Cl bond.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

-

Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should show a prominent protonated molecular ion peak [M+H]⁺ at m/z 180.[8]

-

Isotopic Pattern: A key confirmatory feature will be the isotopic signature of chlorine. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two peaks for the molecular ion: one for the molecule containing ³⁵Cl (M) and another two mass units higher for the molecule containing ³⁷Cl (M+2). The expected intensity ratio of the M to M+2 peak is approximately 3:1, which is a definitive indicator of the presence of one chlorine atom.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of the quinoline ring is expected to absorb UV radiation, resulting in characteristic absorption bands. These spectra are useful for quantitative analysis and for studying interactions with other molecules, such as metal ions.

Visualization: Overall Characterization Workflow

Caption: A multidisciplinary workflow for the characterization of this compound.

Crystallographic Analysis

Single-crystal X-ray diffraction (XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule.[10][11] This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-stacking), which are invaluable for structure-activity relationship (SAR) studies in drug design.

While specific crystallographic data for this compound is not widely published, analysis of closely related 2-chloroquinoline derivatives provides critical insights into expected molecular geometry and crystal packing.[12] Small changes in substituents on the quinoline core can significantly influence these parameters.

Experimental Protocol: Single-Crystal X-ray Diffraction

The generalized workflow for obtaining a crystal structure is as follows:

-

Crystallization: The first and often most challenging step is to grow high-quality single crystals. This involves slowly evaporating a solvent from a saturated solution of the purified compound. Various techniques like slow evaporation, vapor diffusion, or cooling are employed.

-

Crystal Mounting and Data Collection: A suitable crystal is selected, mounted on a goniometer, and placed in a diffractometer. The crystal is cooled (typically to ~100 K) to reduce thermal motion and then irradiated with a monochromatic X-ray beam.

-

Data Processing: The diffraction pattern, consisting of thousands of reflections, is collected. The intensities of these reflections are integrated and corrected for experimental factors.

-

Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the model converges, resulting in a final, validated crystal structure.[10]

Visualization: X-ray Crystallography Workflow

Caption: The logical progression for determining a molecule's 3D structure via XRD.

Quantum Chemical Calculations: A Theoretical Insight

Quantum chemistry calculations, particularly those using Density Functional Theory (DFT), serve as a powerful complement to experimental data.[13][14] These in silico methods can predict molecular properties with high accuracy, aiding in the interpretation of experimental spectra and providing insights into the molecule's electronic structure and reactivity.[15]

-

Structural Optimization: DFT can be used to calculate the lowest energy (most stable) conformation of the molecule, predicting bond lengths and angles that can be compared with XRD data.

-

Spectra Prediction: Vibrational frequencies (for IR spectra) and NMR chemical shifts can be calculated. Comparing these theoretical spectra with experimental results helps validate the structural assignment.[14]

-

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's ability to donate or accept electrons. The Molecular Electrostatic Potential (MEP) map can visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack, which is crucial for understanding potential biological interactions.[15]

The synergy between experimental characterization and theoretical calculations provides a robust and comprehensive understanding of the molecule's behavior at an atomic level.

Biological Context and Applications

The quinoline scaffold is a privileged structure in medicinal chemistry.[5] Derivatives of quinoline have been extensively studied and developed as therapeutic agents for a wide range of diseases.[4][16] The presence of the chloro and hydroxyl groups on this compound makes it an attractive starting material for the synthesis of more complex molecules with potential biological activity. For example, 8-hydroxyquinoline derivatives are known for their metal-chelating properties and have been investigated as anticancer, antifungal, and neuroprotective agents.[17] A thorough characterization of this building block is therefore the first essential step in the rational design and development of novel drugs.

Conclusion

The comprehensive characterization of this compound requires a synergistic application of synthetic chemistry, spectroscopy, crystallography, and computational modeling. This guide has outlined the key methodologies and the rationale behind their application. From its logical synthesis to its detailed structural elucidation through NMR, IR, and MS, and validation by X-ray crystallography and DFT calculations, each step provides a layer of confidence in the molecule's identity and properties. This rigorous analytical framework is indispensable for any researcher or developer intending to utilize this versatile compound in materials science or as a scaffold for novel therapeutic agents.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Chloroquinolin-8-ol Complexes. Request PDF. Retrieved from [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2018). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. BMC Chemistry, 12(1), 107. Retrieved from [Link]

-

Kumar, A., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloroquinolin-8-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Molbank. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloroquinolin-8-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Scribd. (n.d.). Chemistry 318: Ir, MS, Uv, NMR Spectros. Retrieved from [Link]

-

Wikipedia. (2024). 2-Chloroquinoline. Retrieved from [Link]

-

Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Bioorganic & Medicinal Chemistry, 17(15), 5285-5291. Retrieved from [Link]

-

ResearchGate. (2021). Vibrational spectroscopy, Quantum computational and molecular docking studies on 2-Chloroquinoline-3-carboxaldehyde. Retrieved from [Link]

-

Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4). Retrieved from [Link]

-

Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from published structures. The FEBS journal, 275(1), 1–21. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray crystallographic structure of compound 8. Retrieved from [Link]

-

Deschamps, J. R., & Flippen-Anderson, J. L. (2006). X-Ray Crystallography of Chemical Compounds. Current protocols in toxicology, Chapter 2, Unit 2.8. Retrieved from [Link]

-

eScholarship. (2021). Quantum Chemistry Calculations for Metabolomics. University of California. Retrieved from [Link]

-

H-W. Lin, et al. (2021). Quantum Chemistry Calculations for Metabolomics: Focus Review. Chemical Reviews, 121(10), 5634-5697. Retrieved from [Link]

-

Hempel, C., et al. (2018). Quantum chemistry calculations on a trapped-ion quantum simulator. Physical Review X, 8(3), 031022. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-methyl-8-quinolinol, 2-chloro-6-fluorobenzoate (ester). Wiley. Retrieved from [Link]

-

Semantic Scholar. (2010). X-ray structure and activity analysis of 3-bromomethyl -2-chloro-quinoline. Retrieved from [Link]

-

Al-Khamees, H. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4983. Retrieved from [Link]

-

ResearchGate. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cloxyquin (CAS 130-16-5). Retrieved from [Link]

-

University of Puget Sound. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

Sources

- 1. This compound | C9H6ClNO | CID 274878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 31568-91-9 [sigmaaldrich.com]

- 7. This compound CAS#: 31568-91-9 [m.chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. escholarship.org [escholarship.org]

- 14. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. brieflands.com [brieflands.com]

- 17. mdpi.com [mdpi.com]

A Spectroscopic Guide to 2-Chloroquinolin-8-ol: In-Depth Analysis and Data Interpretation

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloroquinolin-8-ol (C₉H₆ClNO), a substituted heterocyclic compound of interest to researchers in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset, this document leverages expert knowledge and comparative data from analogous structures to predict, interpret, and present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. This approach mirrors the real-world workflow of a research scientist characterizing a novel or sparsely documented compound, emphasizing the foundational principles of spectroscopic analysis.

Molecular Structure and Spectroscopic Overview

This compound is a derivative of quinoline, featuring two key substituents: a chlorine atom at the C2 position and a hydroxyl group at the C8 position. These substituents exert significant electronic effects on the bicyclic aromatic system, which are directly observable in its spectroscopic signatures.

-

The Chlorine Atom (C2): As an electron-withdrawing group, the chlorine atom deshields adjacent protons and carbons in the NMR spectra. Its presence is also a definitive marker in mass spectrometry due to the characteristic isotopic abundance of ³⁵Cl and ³⁷Cl.

-

The Hydroxyl Group (C8): As an electron-donating group, the -OH group will influence the chemical shifts of the carbocyclic ring.[1] It will also produce a distinct, broad absorption band in the IR spectrum.

The interplay of these two groups on the quinoline framework dictates the unique spectral fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we can predict the ¹H and ¹³C NMR spectra by analyzing the effects of the chloro and hydroxyl substituents on the parent quinoline ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five signals in the aromatic region, corresponding to the five protons on the quinoline ring system. The hydroxyl proton may appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Key Interpretive Points:

-

Pyridine Ring Protons (H3, H4): The chlorine at C2 will significantly influence the electronic environment of the pyridine ring. Protons H3 and H4 are expected to appear as doublets due to ortho-coupling (³JHH). The electron-withdrawing nature of the adjacent nitrogen and chlorine atoms will likely shift these protons downfield compared to unsubstituted quinoline.[2]

-

Carbocyclic Ring Protons (H5, H6, H7): These protons will form a more complex splitting pattern. H5 and H7 will likely appear as doublets of doublets, coupled to their ortho and meta neighbors. H6 will likely be a triplet or doublet of doublets. The hydroxyl group at C8 will exert a shielding effect, shifting these protons slightly upfield relative to a quinoline ring with only a C2-chloro substituent.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H3 | 7.2 - 7.4 | d | 8.5 - 9.0 | Ortho-coupled to H4; shielded relative to H4 by proximity to the carbocyclic ring. |

| H4 | 7.9 - 8.1 | d | 8.5 - 9.0 | Ortho-coupled to H3; deshielded by the ring nitrogen. |

| H5 | 7.0 - 7.2 | d | 7.5 - 8.0 | Ortho-coupled to H6; shielded by the adjacent -OH group. |

| H6 | 7.3 - 7.5 | t | 7.5 - 8.0 | Coupled to H5 and H7. |

| H7 | 6.8 - 7.0 | d | 7.5 - 8.0 | Ortho-coupled to H6; shielded by the adjacent -OH group. |

| 8-OH | 9.0 - 10.0 | br s | - | Labile proton, chemical shift is solvent and concentration dependent. |

Note: Predictions are based on additive effects and data from analogous compounds. Actual values may vary.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals for the nine carbon atoms in the quinoline ring. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Key Interpretive Points:

-

C2 and C8: These carbons, directly attached to the electronegative Cl and O atoms, will be significantly shifted. C2 will be deshielded by chlorine and the ring nitrogen. C8 will be strongly deshielded by the hydroxyl group, appearing in the typical range for a carbon in a phenol-like environment.

-

Quaternary Carbons (C4a, C8a): These carbons will typically show weaker signals. Their chemical shifts are influenced by their position at the ring junction.

-

Aromatic Carbons: Carbons in aromatic rings typically appear in the 110-160 ppm range.[3][4] The specific shifts will be modulated by the positions relative to the electron-withdrawing and electron-donating substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 148 - 152 | Attached to electronegative Cl and adjacent to N. |

| C3 | 122 - 125 | Standard aromatic CH. |

| C4 | 138 - 142 | Deshielded by adjacent N. |

| C4a | 127 - 130 | Quaternary carbon at ring junction. |

| C5 | 118 - 122 | Shielded by ortho -OH group. |

| C6 | 128 - 132 | Standard aromatic CH. |

| C7 | 110 - 114 | Shielded by para -OH group. |

| C8 | 150 - 155 | Attached to electronegative O. |

| C8a | 138 - 141 | Quaternary carbon at ring junction. |

Experimental Protocol for NMR Data Acquisition

The following protocol provides a standardized workflow for acquiring high-quality NMR data for substituted quinolines.

Workflow: NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR analysis of quinoline derivatives.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound will be dominated by vibrations of the quinoline ring system, the hydroxyl group, and the carbon-chlorine bond.

Key Interpretive Points:

-

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.

-

Aromatic C-H Stretch: Sharp peaks appearing just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring.

-

C=C and C=N Ring Stretching: The "fingerprint region" for quinolines is rich with information. Strong to medium absorptions between 1620 cm⁻¹ and 1450 cm⁻¹ are due to the stretching vibrations of the C=C and C=N bonds within the aromatic rings.[5][6]

-

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region can be attributed to the C-O stretching of the phenolic hydroxyl group.

-

C-Cl Stretch: The C-Cl stretching vibration is expected to appear as a strong band in the 700-800 cm⁻¹ region.[7]

-

Out-of-Plane Bending: Bands in the 750-900 cm⁻¹ region correspond to the C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the aromatic rings.[8]

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| 3200 - 3600 | Broad, Strong | O-H stretch (H-bonded) |

| 3000 - 3100 | Sharp, Medium | Aromatic C-H stretch |

| 1570 - 1620 | Medium-Strong | C=C and C=N ring stretch |

| 1450 - 1550 | Medium-Strong | C=C and C=N ring stretch |

| 1200 - 1300 | Strong | C-O stretch (phenol) |

| 750 - 900 | Strong | C-H out-of-plane bend |

| 700 - 800 | Strong | C-Cl stretch |

Experimental Protocol for FT-IR Data Acquisition

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method would be appropriate.[9][10]

Workflow: Solid-State FT-IR Analysis (ATR Method)

Caption: Protocol for acquiring an ATR-FTIR spectrum of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common technique that causes fragmentation, offering structural clues.

Key Interpretive Points:

-

Molecular Ion Peak (M⁺): The most critical feature is the molecular ion peak. Due to the presence of chlorine, this will appear as a pair of peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1. This is due to the natural abundance of the ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%) isotopes. For this compound (M.W. ≈ 179.6 g/mol ), these peaks are expected at m/z 179 and m/z 181.

-

Protonated Molecular Ion [M+H]⁺: In softer ionization techniques like Atmospheric Pressure Chemical Ionization (APCI), the protonated molecule is often observed. Synthesis data confirms the presence of ions at m/z 180 and m/z 182, corresponding to [C₉H₇³⁵ClNO]⁺ and [C₉H₇³⁷ClNO]⁺.

-

Fragmentation Pattern: Under EI conditions, the molecular ion will fragment.[11][12] Common fragmentation pathways for quinolines involve the loss of small, stable molecules.

-

Loss of Cl: A significant fragment at m/z 144 ([M-Cl]⁺) would be expected.

-

Loss of CO/CHO: Fragmentation of the phenolic ring could lead to the loss of carbon monoxide (m/z 151/153) or a formyl radical.

-

Formation of Quinoline Cation: Fragmentation could lead to a quinoline-like cation radical.

-

Logical Flow: Fragmentation of this compound in EI-MS

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This guide provides a detailed, predictive spectroscopic analysis of this compound based on established chemical principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, FT-IR, and MS data create a comprehensive spectral profile that can be used to guide the identification and characterization of this molecule in a research setting. The included experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy for professionals in drug development and chemical synthesis.

References

-

BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. Retrieved from BenchChem Technical Support.[1]

-

BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. Retrieved from BenchChem Technical Support.

-

BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Retrieved from BenchChem Technical Support.[2]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from Bruker Corporation.[10]

-

ChemicalBook. (n.d.). 2-Chloroquinoline(612-62-4) 1H NMR spectrum. Retrieved from ChemicalBook.

-

ChemicalBook. (n.d.). Quinoline(91-22-5) IR Spectrum. Retrieved from ChemicalBook.[13]

-

Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from Chemguide.[12]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts.[14]

-

Clark Physical Sciences Library. (n.d.). SDBS: Spectral Database for Organic Compounds. Retrieved from Cornell University Library.[15]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from Drawell Scientific.[9]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from Edinburgh Instruments.[16]

-

Ghasemi, J., et al. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.

-

NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from NASA.[5]

-

National Center for Biotechnology Information. (n.d.). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Retrieved from PubMed Central.[17]

-

National Institute of Standards and Technology. (n.d.). Quinoline, 2-chloro-. Retrieved from NIST Chemistry WebBook.[18]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from Oregon State University.[3]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from Virginia Tech.[19]

-

PubChem. (n.d.). 8-chloroquinolin-2(1H)-one. Retrieved from PubChem.[20]

-

ResearchGate. (2025, August 8). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. Retrieved from ResearchGate.[6]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from Science Ready.[21]

-

Szymańska, E., et al. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI.[7]

-

The Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube.

-

Tony, K. (n.d.). Electron Ionization for GC–MS. LCGC International.[11]

-

University of California, Davis. (n.d.). Sample preparation for FT-IR. Retrieved from UC Davis Chemistry.[22]

-

University of North Carolina Wilmington. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from UNCW Institutional Repository.[23]

-

Valencia, J., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI.[24]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Quinoline(91-22-5) IR Spectrum [m.chemicalbook.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 16. edinst.com [edinst.com]

- 17. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quinoline, 2-chloro- [webbook.nist.gov]

- 19. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 20. 8-chloroquinolin-2(1H)-one | C9H6ClNO | CID 4204917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. scienceready.com.au [scienceready.com.au]

- 22. eng.uc.edu [eng.uc.edu]

- 23. repository.uncw.edu [repository.uncw.edu]

- 24. mdpi.com [mdpi.com]

Tautomerism in Substituted 8-Hydroxyquinolines: An In-depth Technical Guide for Researchers

Abstract

8-Hydroxyquinoline (8-HQ) and its derivatives are privileged scaffolds in medicinal chemistry and materials science, owing to their potent metal-chelating properties and diverse biological activities. Central to their chemical behavior and biological function is the phenomenon of tautomerism, a dynamic equilibrium between two or more interconverting constitutional isomers. This guide provides a comprehensive technical overview of the tautomeric equilibria in substituted 8-hydroxyquinolines, designed for researchers, scientists, and drug development professionals. We will delve into the structural nuances of the predominant tautomeric forms, the profound influence of substituents and environmental factors on the tautomeric ratio, and the state-of-the-art experimental and computational methodologies for their characterization. This document aims to equip researchers with the foundational knowledge and practical insights necessary to understand, predict, and manipulate the tautomeric behavior of this important class of compounds.

Introduction: The Significance of Tautomerism in 8-Hydroxyquinolines

8-Hydroxyquinoline (8-HQ), a bicyclic aromatic compound, is not a static entity but exists as a mixture of tautomers in equilibrium. This dynamic interplay of structures is primarily a prototropic tautomerism, involving the migration of a proton between the hydroxyl group and the pyridinic nitrogen. The position of this equilibrium is exquisitely sensitive to the electronic nature of substituents on the quinoline ring, as well as to environmental factors such as solvent polarity and pH.

The ability of 8-HQ derivatives to act as metal chelators, and their resulting biological activities, including anticancer, antimicrobial, and neuroprotective effects, are intimately linked to their tautomeric state. The dominant tautomer dictates the molecule's hydrogen bonding capacity, lipophilicity, and three-dimensional shape, all of which are critical determinants of its interaction with biological targets. A thorough understanding of the tautomeric landscape of substituted 8-hydroxyquinolines is therefore not merely an academic exercise but a prerequisite for the rational design of novel therapeutics and functional materials.

The Tautomeric Landscape of 8-Hydroxyquinoline

The tautomerism of 8-hydroxyquinoline is principally an equilibrium between the enol and keto (or zwitterionic) forms.

-

Enol Form (E): This is the canonical representation of 8-hydroxyquinoline, featuring a hydroxyl group at the C8 position. This form benefits from the aromaticity of the quinoline ring system. An intramolecular hydrogen bond between the hydroxyl proton and the pyridinic nitrogen is a key stabilizing feature of this tautomer.

-

Keto (Zwitterionic) Form (K): In this tautomer, the proton from the hydroxyl group has migrated to the pyridinic nitrogen, resulting in a zwitterionic structure with a negatively charged oxygen and a positively charged nitrogen. This form disrupts the aromaticity of the pyridine ring to some extent but can be stabilized by polar solvents and specific substituent effects.

The equilibrium between these two forms is dynamic and the position of the equilibrium is represented by the tautomeric equilibrium constant, KT = [Keto]/[Enol].

Unlocking the Electronic Landscape of Halogenated Quinoline Derivatives: A Technical Guide for Researchers

Abstract

This comprehensive technical guide provides an in-depth exploration of the electronic properties of halogenated quinoline derivatives, a class of compounds demonstrating immense potential across pharmaceutical and materials science landscapes. By delving into the intricate interplay between halogen substitution patterns and the quinoline scaffold's electronic structure, this guide offers a foundational understanding for researchers, scientists, and drug development professionals. We will navigate through advanced synthetic strategies, rigorous experimental characterization techniques, and powerful computational modeling approaches, equipping you with the knowledge to rationally design and analyze these versatile molecules for a myriad of applications, from targeted therapeutics to next-generation organic electronics.

Introduction: The Quinoline Scaffold and the Influence of Halogenation

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its inherent aromaticity, planarity, and the presence of a nitrogen atom confer a unique set of electronic and photophysical properties. The strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto this scaffold provides a powerful tool to modulate these properties with remarkable precision.

Halogens exert their influence through a combination of inductive and resonance effects.[4] Their high electronegativity leads to a strong electron-withdrawing inductive effect (-I), which can significantly impact the electron density distribution within the quinoline ring. Conversely, the lone pairs on halogen atoms can participate in resonance, donating electron density back to the aromatic system (+R effect). The interplay of these opposing effects, which varies down the halogen group, allows for the fine-tuning of a molecule's electronic characteristics. This targeted modification is central to optimizing the performance of halogenated quinoline derivatives in various applications, including as antibacterial, antifungal, antimalarial, and anticancer agents, as well as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.[5][6][7][8][9]

This guide will systematically unpack the methodologies used to synthesize, characterize, and model these fascinating compounds, providing both the theoretical underpinnings and practical insights necessary for advanced research and development.

Synthetic Strategies for Position-Specific Halogenation

The precise placement of a halogen atom on the quinoline ring is paramount to controlling its electronic properties. A variety of synthetic methods have been developed to achieve regioselective halogenation.

Electrophilic Aromatic Substitution

Direct electrophilic halogenation of the quinoline ring is a common approach. The electron-rich benzene ring is generally more susceptible to electrophilic attack than the electron-deficient pyridine ring. The position of substitution is directed by the existing substituents and the reaction conditions. For instance, the synthesis of 5,7-dibromo-8-hydroxyquinoline can be achieved by reacting 8-hydroxyquinoline with two equivalents of bromine.[6]

Sandmeyer and Related Reactions

Aminoquinolines serve as versatile precursors for the introduction of halogens via diazotization followed by reaction with a halogen source (e.g., CuX for the Sandmeyer reaction). This method allows for the installation of halogens at positions that are not readily accessible through direct electrophilic substitution.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, provide a powerful means to introduce alkynyl groups, which can subsequently be functionalized or influence the electronic properties of the quinoline core.[10] These methods offer high functional group tolerance and precise control over the substitution pattern.

One-Pot, Multi-Component Reactions

Recent advances have led to the development of efficient one-pot, three-component methods for the synthesis of highly substituted quinolines. For example, 6-iodo-substituted carboxy-quinolines can be synthesized from iodo-aniline, pyruvic acid, and various aldehydes.[11]

The following diagram illustrates a general workflow for the synthesis and subsequent analysis of halogenated quinoline derivatives.

Caption: Schematic diagrams of the experimental setups for UV-Vis spectroscopy, fluorescence spectroscopy, and cyclic voltammetry.

Computational Modeling with Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting and rationalizing the electronic properties of molecules. [3][12][13]By solving the Kohn-Sham equations, DFT can provide valuable insights into the electronic structure, orbital energies, and reactivity of halogenated quinoline derivatives, complementing and guiding experimental investigations.

The Fundamentals of DFT Calculations

A DFT calculation begins with the selection of a functional and a basis set. The functional (e.g., B3LYP, M06-2X) approximates the exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons. [2]The basis set (e.g., 6-311++G(d,p)) is a set of mathematical functions used to describe the atomic orbitals. The choice of functional and basis set is crucial for obtaining accurate results and should be validated against experimental data where possible.

A Practical Workflow for DFT Calculations:

-

Molecular Geometry Input: Create a 3D model of the halogenated quinoline derivative.

-

Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency calculation should be performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: A single-point energy calculation is then performed on the optimized geometry to obtain the electronic properties, such as molecular orbital energies.

Interpreting DFT Output: Key Electronic Descriptors

The output of a DFT calculation provides a wealth of information about the electronic structure of the molecule. Key descriptors include:

-

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are fundamental parameters. EHOMO is related to the ionization potential and the ability of the molecule to donate an electron, while ELUMO is related to the electron affinity and the ability to accept an electron.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of the molecule's electronic excitability and chemical reactivity. [3]A smaller energy gap generally corresponds to a more easily excitable and more reactive molecule.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the surface of the molecule. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack.

-

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters provide quantitative measures of the molecule's reactivity.

The following diagram illustrates the logical flow of a DFT calculation and the interpretation of its output.